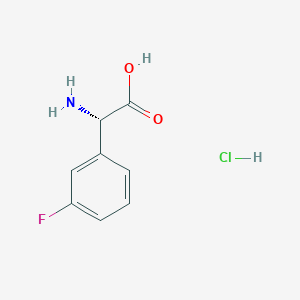
4-(1-Ethynylcyclopropyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Ethynylcyclopropyl)pyridine is a chemical compound with the molecular formula C10H9N. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound features a cyclopropyl group substituted with an ethynyl group at the 1-position, attached to the 4-position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethynylcyclopropyl)pyridine can be achieved through several methods. One common approach involves the cycloaddition of 1-azadienes with 2-carbon π-components in a [4 + 2] cycloaddition reaction . Another method includes the use of Grignard reagents added to pyridine N-oxides, followed by treatment with acetic anhydride or DMF . Additionally, mechanochemically activated magnesium metal can mediate the direct C-4-H alkylation of pyridines with alkyl halides .
Industrial Production Methods
Industrial production of pyridine derivatives, including this compound, often involves gas-phase synthesis over shape-selective catalysts such as ZSM-5 zeolite . This method is advantageous due to its efficiency and scalability, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Ethynylcyclopropyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
4-(1-Ethynylcyclopropyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-(1-Ethynylcyclopropyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit voltage-gated potassium channels, leading to the elongation of action potentials and enhanced release of neurotransmitters . This mechanism is similar to that of other pyridine derivatives used in neurological research.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: The parent compound, a simple aromatic heterocycle.
Dihydropyridines: Reduced forms of pyridine with significant biological activities.
Piperidines: Saturated six-membered nitrogen heterocycles with various pharmacological properties.
Uniqueness
4-(1-Ethynylcyclopropyl)pyridine is unique due to its ethynylcyclopropyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H9N |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
4-(1-ethynylcyclopropyl)pyridine |
InChI |
InChI=1S/C10H9N/c1-2-10(5-6-10)9-3-7-11-8-4-9/h1,3-4,7-8H,5-6H2 |
Clave InChI |
BMNDYDGZPCOTBY-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CC1)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


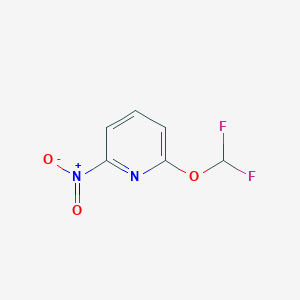
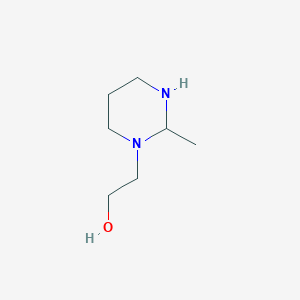
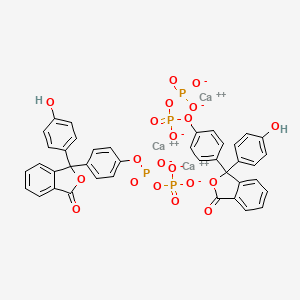
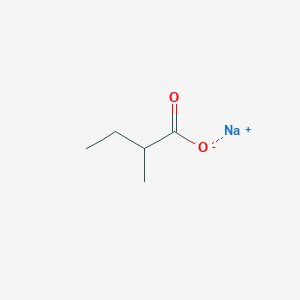

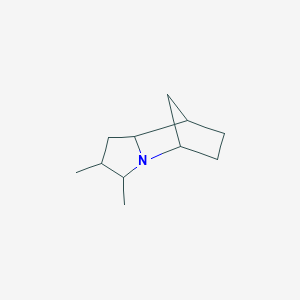
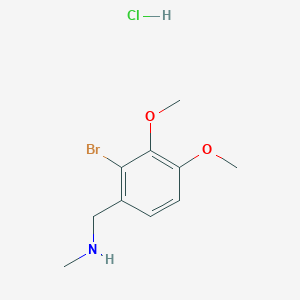
![4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B13119401.png)
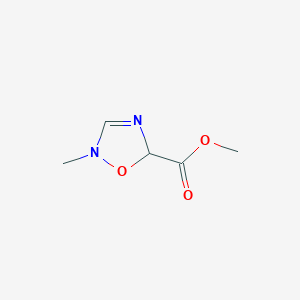
![3,5-Difluoro-[1,1'-biphenyl]-4-ol](/img/structure/B13119413.png)
![5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13119414.png)
![6-Azaspiro[3.6]decan-7-one](/img/structure/B13119416.png)
![5-Methyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6,7-diamine](/img/structure/B13119418.png)
